molecular formula C8H5NO4 B008659 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid CAS No. 100960-55-2

2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid

Cat. No. B008659
M. Wt: 179.13 g/mol
InChI Key: BHUOYWFKNMUNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216975B2

Procedure details

2-amino-3-hydroxybenzoic acid (1.2 g, 7.8 mmol) was suspended in 20 ml of THF and at 0° C. CDI (1.9 g, 1.5 equiv.) was added. The mixture was warmed at 80° C. for 5 hours. The solvent was evaporated and the crude was dissolved in AcOEt (30 ml) and washed with water (1×20 ml) and brine. The organic phase was dried over sodium sulfate and concentrated under vacuum. The purification of the crude residue by crystallization from EtOAc/ether gave 520 mg of an orange solid. Yield=37% 1HNMR (DMSO, 200 MHz) δ 7.45 (3H, m), 10.40 (1H, bs), 12.00 (1H, bs)
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C1N=CN([C:17](N2C=NC=C2)=[O:18])C=1>C1COCC1>[O:18]=[C:17]1[NH:1][C:2]2=[C:3]([C:4]([OH:6])=[O:5])[CH:7]=[CH:8][CH:9]=[C:10]2[O:11]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1O
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude was dissolved in AcOEt (30 ml)
WASH
Type
WASH
Details
washed with water (1×20 ml) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The purification of the crude residue
CUSTOM
Type
CUSTOM
Details
by crystallization from EtOAc/ether

Outcomes

Product
Name
Type
product
Smiles
O=C1OC=2C(N1)=C(C=CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.